Cas no 1816293-48-7 (Pyridine, 3-ethoxy-5-iodo-)

Technical Introduction: Pyridine, 3-ethoxy-5-iodo- 3-Ethoxy-5-iodopyridine is a halogenated pyridine derivative featuring both ethoxy and iodo functional groups, which enhance its reactivity and utility in synthetic chemistry. The ethoxy group provides electron-donating properties, while the iodo substituent facilitates cross-coupling reactions, such as Suzuki or Sonogashira couplings, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. Its well-defined structure ensures consistent performance in nucleophilic substitution and metal-catalyzed transformations. The compound is particularly valuable for constructing complex heterocyclic frameworks. High purity and stability under standard conditions further support its use in precision organic synthesis.
Pyridine, 3-ethoxy-5-iodo- structure
Pyridine, 3-ethoxy-5-iodo- structure
Product Name:Pyridine, 3-ethoxy-5-iodo-
CAS No:1816293-48-7
MF:C7H8INO
MW:249.048994064331
CID:5263631
PubChem ID:23436903
Update Time:2025-06-09

Pyridine, 3-ethoxy-5-iodo- Chemical and Physical Properties

Names and Identifiers

    • Pyridine, 3-ethoxy-5-iodo-
    • Inchi: 1S/C7H8INO/c1-2-10-7-3-6(8)4-9-5-7/h3-5H,2H2,1H3
    • InChI Key: HXTSBDBQQNXSEF-UHFFFAOYSA-N
    • SMILES: C1=NC=C(I)C=C1OCC

Computed Properties

  • Exact Mass: 248.96506g/mol
  • Monoisotopic Mass: 248.96506g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 2
  • Complexity: 99.6
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 22.1Ų

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Additional information on Pyridine, 3-ethoxy-5-iodo-

Introduction to 3-Ethoxy-5-Iodo-Pyridine (CAS No. 1816293-48-7)

3-Ethoxy-5-Iodo-Pyridine (CAS No. 1816293-48-7) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various applications, particularly in the development of novel therapeutic agents and as a key intermediate in synthetic chemistry.

The molecular structure of 3-Ethoxy-5-Iodo-Pyridine consists of a pyridine ring substituted with an ethoxy group at the 3-position and an iodo group at the 5-position. The presence of these functional groups imparts distinct chemical properties, making it a valuable building block for the synthesis of more complex molecules. The iodo group, in particular, is a versatile leaving group that can be readily replaced by a variety of nucleophiles, facilitating diverse chemical transformations.

In recent years, 3-Ethoxy-5-Iodo-Pyridine has been extensively studied for its potential in drug discovery and development. One notable application is its use as a precursor in the synthesis of pyridine-based drugs. Pyridine derivatives are known for their broad spectrum of biological activities, including anti-inflammatory, antiviral, and anticancer properties. The ethoxy and iodo substituents on the pyridine ring can be modified to enhance these biological activities or to improve pharmacokinetic properties such as solubility and metabolic stability.

A significant body of research has focused on the use of 3-Ethoxy-5-Iodo-Pyridine in the development of targeted therapies for various diseases. For instance, studies have shown that certain pyridine derivatives can selectively target specific enzymes or receptors involved in disease pathways. This selectivity is crucial for minimizing side effects and improving therapeutic outcomes. The iodo group in 3-Ethoxy-5-Iodo-Pyridine can be replaced with other functional groups to fine-tune the selectivity and potency of the resulting compounds.

Beyond its role in drug discovery, 3-Ethoxy-5-Iodo-Pyridine has also found applications in other areas of chemical research. In materials science, it has been used as a building block for the synthesis of functional polymers and materials with unique properties. The ability to introduce various functional groups through the iodo substituent allows for the creation of materials with tailored physical and chemical characteristics.

In addition to its synthetic utility, 3-Ethoxy-5-Iodo-Pyridine has been investigated for its potential as a probe molecule in biological systems. Its unique structure makes it suitable for use in fluorescence imaging and other analytical techniques. By labeling specific biomolecules or cellular components with 3-Ethoxy-5-Iodo-Pyridine-derived probes, researchers can gain insights into cellular processes and disease mechanisms.

The synthesis of 3-Ethoxy-5-Iodo-Pyridine typically involves multi-step processes that require careful control of reaction conditions to achieve high yields and purity. Common synthetic routes include halogenation reactions followed by substitution or coupling reactions to introduce the desired functional groups. Advances in catalytic methods have further optimized these processes, making them more efficient and environmentally friendly.

In conclusion, 3-Ethoxy-5-Iodo-Pyridine (CAS No. 1816293-48-7) is a highly valuable compound with a wide range of applications in medicinal chemistry, pharmaceutical research, materials science, and analytical chemistry. Its unique structural features and versatile reactivity make it an essential tool for scientists working on the development of new drugs and materials. As research continues to advance, it is likely that new applications and uses for this compound will be discovered, further expanding its importance in the scientific community.

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